
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- involves several steps, typically starting with the preparation of the piperazinedione core. This can be achieved through the cyclization of appropriate diamines with diketones under controlled conditions. The hexyl group and piperidinobenzyl substituent are then introduced through subsequent alkylation and substitution reactions. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and amines.
Scientific Research Applications
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- can be compared with other similar compounds, such as:
2,3-Piperazinedione: A simpler analog without the hexyl and piperidinobenzyl substituents, used in basic research and as a precursor in synthesis.
1-Butyl-2,3-piperazinedione: Another analog with a butyl group, studied for its distinct chemical and biological properties.
1-Hexyl-4-(p-(4-pyridylamino)benzyl)-2,3-piperazinedione: A structurally related compound with a pyridylamino group, highlighting the diversity of functional groups that can be introduced to the piperazinedione core.
Properties
CAS No. |
77917-97-6 |
|---|---|
Molecular Formula |
C22H34ClN3O2 |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
1-hexyl-4-[(4-piperidin-1-ylphenyl)methyl]piperazine-2,3-dione;hydrochloride |
InChI |
InChI=1S/C22H33N3O2.ClH/c1-2-3-4-6-15-24-16-17-25(22(27)21(24)26)18-19-9-11-20(12-10-19)23-13-7-5-8-14-23;/h9-12H,2-8,13-18H2,1H3;1H |
InChI Key |
JOQGDICZXAEILC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)N3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)

![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)

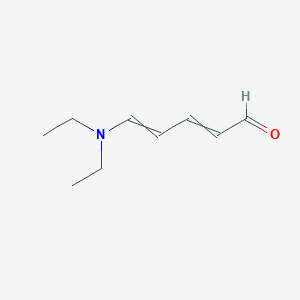
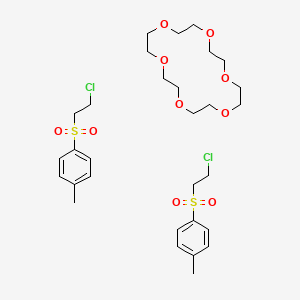
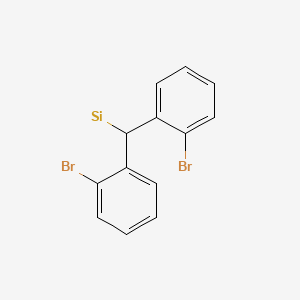

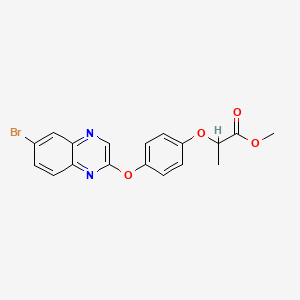


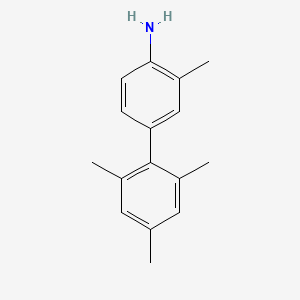
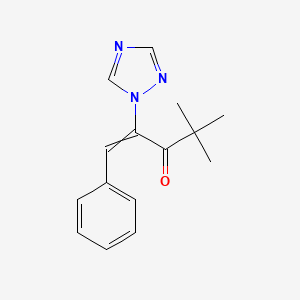
![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
